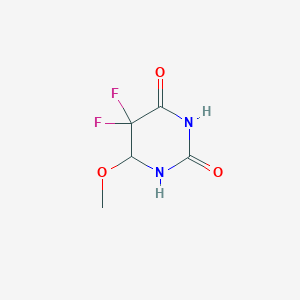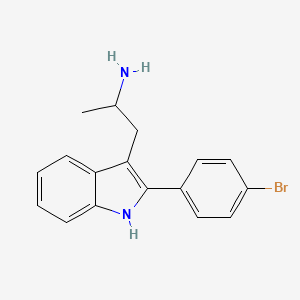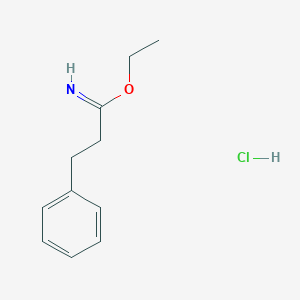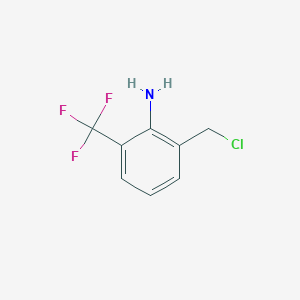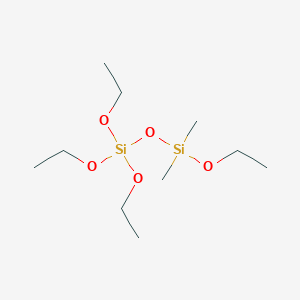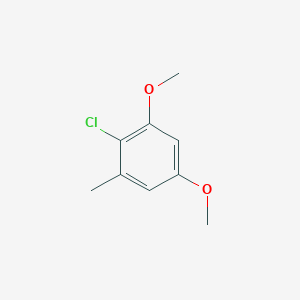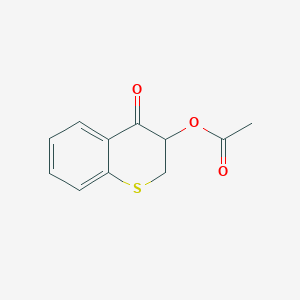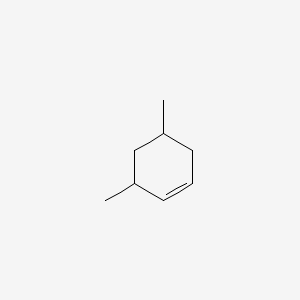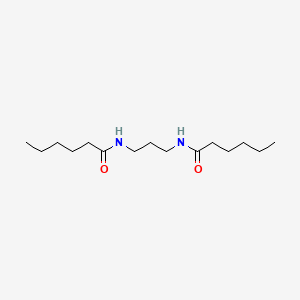
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with phenothiazine, which undergoes a series of reactions to introduce the carboxamide group and the N-(2-(butylthio)ethyl)-2-methoxy- substituents. Key steps in the synthesis may include:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amines.
Acylation: The amine groups are acylated to form the carboxamide.
Thioether Formation: The butylthio group is introduced through a nucleophilic substitution reaction.
Methoxylation: Finally, the methoxy group is added via an electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it may serve as a probe or ligand for studying enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound may be investigated for similar therapeutic applications.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- depends on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound’s functional groups may enhance its binding affinity and selectivity for these molecular targets, leading to desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the N-(2-(butylthio)ethyl)-2-methoxy- substituents, resulting in different chemical properties and applications.
N-(2-(butylthio)ethyl)-2-chloro-10H-Phenothiazine-10-carboxamide: Contains a chloro group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide:
Uniqueness
The presence of the N-(2-(butylthio)ethyl)-2-methoxy- substituents in 10H-Phenothiazine-10-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other phenothiazine derivatives and may enhance its suitability for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
53056-78-3 |
|---|---|
Molekularformel |
C20H24N2O2S2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
N-(2-butylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-3-4-12-25-13-11-21-20(23)22-16-7-5-6-8-18(16)26-19-10-9-15(24-2)14-17(19)22/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
KFTGMCCYQHDELC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


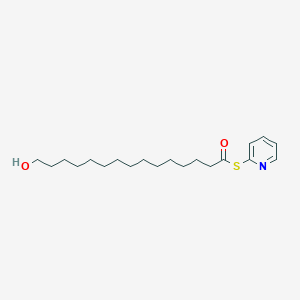
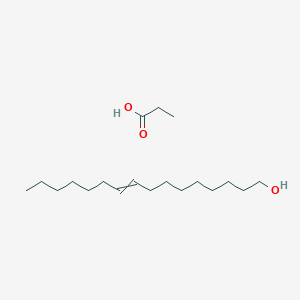
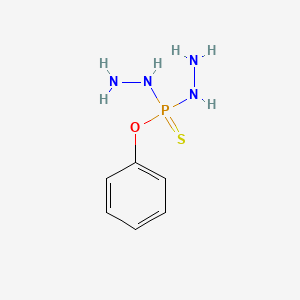
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
